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molecular formula C9H9F3N2O B8471532 N-methyl-N-(3-pyridylmethyl)trifluoroacetic acid amide

N-methyl-N-(3-pyridylmethyl)trifluoroacetic acid amide

Cat. No. B8471532
M. Wt: 218.18 g/mol
InChI Key: WKZLTJVNAXEZGY-UHFFFAOYSA-N
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Patent
US06413995B1

Procedure details

4.08 g of N-(3-pyridylmethyl)trifluoroacetic acid amide was dissolved in 40 ml dimethylformamide, and then stirred with 880 mg of 60% sodium hydride on ice for 15 minutes. 1.47 ml methyl iodide was added to the reaction mixture on ice, followed by stirring at room temperature for 4 hours. After addition of water, the reaction mixture was extracted with ethyl acetate, washed with water, and then dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give a residue, which was then purified via column chromatography on silica gel (chloroform:methanol=50:1) to provide N-methyl-N-(3-pyridylmethyl)trifluoroacetic acid amide (3.71 g, 85%) as a pale yellow oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
1.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])[CH:2]=1.[H-].[Na+].[CH3:17]I.O>CN(C)C=O>[CH3:17][N:8]([CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[C:9](=[O:14])[C:10]([F:12])([F:13])[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
N1=CC(=CC=C1)CNC(C(F)(F)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.47 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then purified via column chromatography on silica gel (chloroform:methanol=50:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(C(F)(F)F)=O)CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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